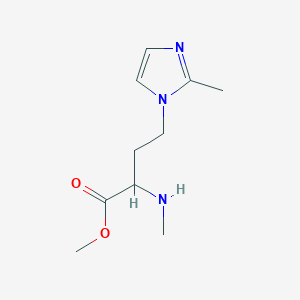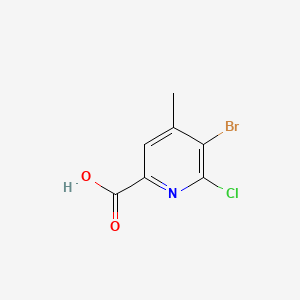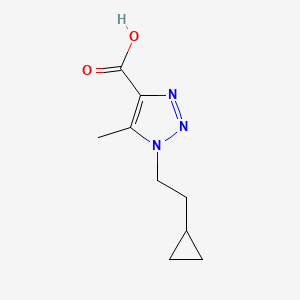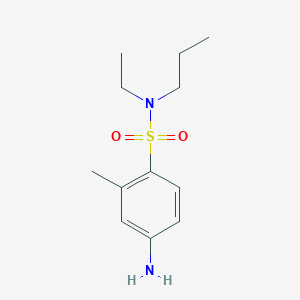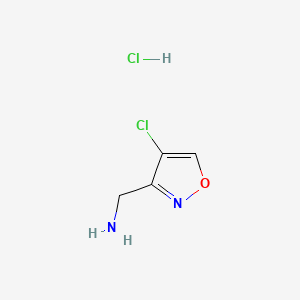
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated processes and stringent quality control measures.
Analyse Chemischer Reaktionen
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Ethyl-1,2-oxazol-3-yl)methanaminehydrochloride: This compound has an ethyl group instead of a chloro group, leading to different chemical reactivity and applications.
1-(4-Bromo-1,2-oxazol-3-yl)methanaminehydrochloride: The presence of a bromo group imparts different electronic and steric properties.
1-(4-Methyl-1,2-oxazol-3-yl)methanaminehydrochloride: The methyl group affects the compound’s hydrophobicity and reactivity.
Eigenschaften
Molekularformel |
C4H6Cl2N2O |
|---|---|
Molekulargewicht |
169.01 g/mol |
IUPAC-Name |
(4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
InChI-Schlüssel |
FBOPHDINLFMCSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NO1)CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
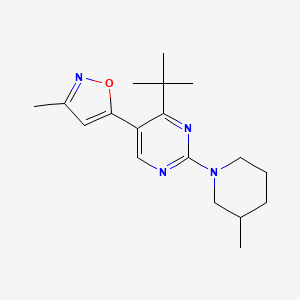

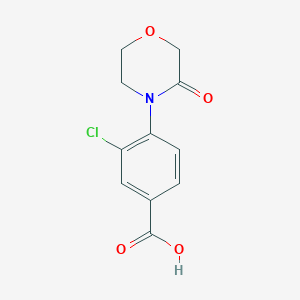
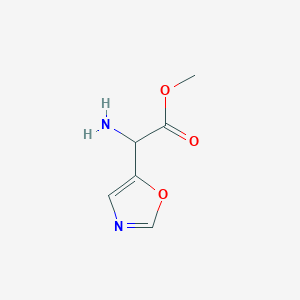


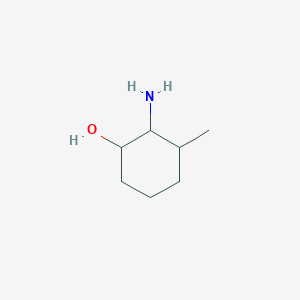
![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)

